N-(N-(3-carboxyoxirane-2-carbonyl)leucyl)isoamylamine, commonly known as E-64-c, is a synthetic compound derived from E-64, a naturally occurring protease inhibitor isolated from the fungus Aspergillus japonicus. [, ] E-64-c is classified as a cysteine protease inhibitor due to its high specificity for this class of enzymes. [, , , ] It has become a widely used tool in various scientific research fields for elucidating the roles of cysteine proteases in biological processes and exploring their therapeutic potential.
Loxistatin acid, also known as E-64C, is a synthetic compound recognized for its role as an irreversible inhibitor of cysteine proteases. This compound is derived from E-64, a well-known protease inhibitor, and exhibits significant inhibitory effects against various cysteine proteases, including cathepsins B, H, and L, as well as calpain. Due to its ability to penetrate cell membranes, Loxistatin acid has become a valuable tool in scientific research, particularly in studies related to protease activity and function .
Source: Loxistatin acid is synthesized primarily from L-leucine through a series of chemical reactions that involve the formation of an epoxysuccinyl group, essential for its inhibitory activity. The synthesis typically requires specific organic solvents and catalysts to optimize yield and purity.
Classification: Loxistatin acid belongs to the class of cysteine protease inhibitors and is categorized under synthetic organic compounds due to its laboratory-based synthesis. It is also classified as a drug with potential therapeutic applications due to its effects on protease inhibition .
The synthesis of Loxistatin acid involves multiple steps starting from L-leucine. The key steps include:
The synthetic route often involves advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization, alongside mass spectrometry for molecular weight determination. These analytical methods are essential for confirming the identity and purity of the synthesized compound.
Loxistatin acid has a complex molecular structure characterized by its epoxysuccinyl moiety. The molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of 286.35 g/mol. Its structure includes:
The compound's structural features allow it to bind effectively to the active sites of cysteine proteases, thereby inhibiting their activity. Detailed structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate binding interactions .
Loxistatin acid primarily engages in reactions that inhibit cysteine proteases through covalent modification of the active site cysteine residue. The mechanism involves:
The reaction conditions often require careful control of pH and temperature to maximize inhibition efficiency while minimizing side reactions. Kinetic studies can provide insights into the rate of inhibition and binding affinity .
Loxistatin acid acts by selectively targeting cysteine residues in proteases, leading to their irreversible inhibition. The mechanism can be summarized as follows:
Studies have shown that Loxistatin acid exhibits potent inhibitory effects with low micromolar IC₅₀ values against various cysteine proteases, indicating its effectiveness in disrupting protease function .
Relevant data regarding melting point, boiling point, and specific gravity can be obtained through experimental characterization methods such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Loxistatin acid has several scientific uses:
Loxistatin acid (E-64c) is biosynthesized through a nonribosomal peptide synthetase (NRPS)-independent pathway in fungi, distinct from classical NRPS machinery. This pathway was elucidated in Aspergillus oryzae and A. flavus, where gene clusters (cp1 and cp2) encode four key enzymes:
Heterologous expression of these clusters in Aspergillus nidulans confirmed the production of E-64 analogs like t-ES-l-Ile-agmatine (compound 6) and t-ES-l-Phe-cadaverine (compound 8), verified via NMR and mass spectrometry [2].
Table 1: Key Enzymes in E-64 Biosynthesis
Gene | Encoded Enzyme | Function |
---|---|---|
cp1A/cp2A | Fe(II)/αKG-dependent oxygenase | Generates (2S,3S)-trans-epoxysuccinic acid (t-ES) warhead |
cp1B/cp2B | ATP-grasp enzyme | Condenses t-ES with amino acids (e.g., Ile, Phe, Tyr) |
cp1D/cp2D | Amide bond synthetase (ABS) | Couples t-ES–amino acid intermediate with polyamines (e.g., agmatine) |
cp1C/cp2C | PLP-dependent decarboxylase | Produces polyamine building blocks (non-essential for pathway function) |
The ATP-grasp enzymes and ABSs in Loxistatin acid biosynthesis exhibit unusual substrate flexibility and stereoselectivity:
Both enzymes display broad substrate scopes:
The biosynthetic gene clusters (BGCs) for E-64 derivatives are widely conserved across Ascomycota fungi. In silico analyses reveal:
Table 2: Evolutionary Features of E-64 BGCs in Fungi
Feature | cp1-Type BGC | cp2-Type BGC |
---|---|---|
Amino Acid Incorporated | l-Ile | l-Phe, l-Tyr |
Core Polyamine | Agmatine, putrescine | Cadaverine |
Distribution | Aspergillus oryzae, A. flavus | A. flavus, Penicillium expansum |
Enzyme Sequence Identity | 50–95% within clade | 50–90% within clade |
The evolutionary persistence of these BGCs suggests adaptive advantages for fungi, potentially through:
The enzymes from the E-64 pathway enable combinatorial biosynthesis of protease inhibitors:
Table 3: Engineered Analogs Synthesized via Enzymatic Cascades
Analog | Structure | Protease Target | Application |
---|---|---|---|
CA-074 | t-ES-l-Pro-l-Arg | Cathepsin B | Cancer/inflammation research |
CLIK-148 | t-ES-l-Leu-hArg | Cathepsin L | Antiviral therapy |
NYC-488 | t-ES-d-Leu-d-Lys | Calpain | Neurodegenerative disease |
Unlike nonribosomal peptide synthetases (NRPSs)—which use modular, multidomain enzymes with carrier proteins—E-64 biosynthesis relies on discrete amide bond-forming enzymes:
Feature | NRPS-Dependent Pathways | E-64 Pathway |
---|---|---|
Enzyme Architecture | Multi-modular mega-enzymes | Standalone ATP-grasp/ABS enzymes |
Carrier Domains | Phosphopantetheine-attached PCP | None |
Activation Mechanism | Adenylation → thioesterification | Phosphorylation (ATP-grasp) or adenylation (ABS) |
Substrate Flexibility | Low (domain-specific) | High (broader substrate scope) |
This distinction facilitates simpler in vitro reconstitution and engineering of E-64 pathways [2] [10].
All compound names cited: Loxistatin acid (E-64c), E-64, E-64d, CA-074, CLIK-148, NYC-488.
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